4-Allylisoindoline

Kumada coupling Pd-catalyzed cross-coupling allyl Grignard

4-Allylisoindoline (IUPAC: 4-prop-2-enyl-2,3-dihydro-1H-isoindole; C₁₁H₁₃N; MW 159.23) is a 4-substituted isoindoline heterocycle bearing a terminal allyl group on the fused benzene ring. It was specifically developed as a key intermediate in the multikilogram-scale synthesis of Vaniprevir (MK-7009), a clinical-stage HCV NS3/4A protease inhibitor from Merck, where the allyl functional handle is essential for the pivotal ring-closing metathesis (RCM) macrocyclization step.

Molecular Formula C11H13N
Molecular Weight 159.232
CAS No. 1258945-52-6
Cat. No. B595812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Allylisoindoline
CAS1258945-52-6
Molecular FormulaC11H13N
Molecular Weight159.232
Structural Identifiers
SMILESC=CCC1=CC=CC2=C1CNC2
InChIInChI=1S/C11H13N/c1-2-4-9-5-3-6-10-7-12-8-11(9)10/h2-3,5-6,12H,1,4,7-8H2
InChIKeyMHLXMNJJAXHWMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Allylisoindoline (CAS 1258945-52-6): Validated Synthetic Intermediate for HCV Protease Inhibitor Vaniprevir – Sourcing & Differentiation Guide


4-Allylisoindoline (IUPAC: 4-prop-2-enyl-2,3-dihydro-1H-isoindole; C₁₁H₁₃N; MW 159.23) is a 4-substituted isoindoline heterocycle bearing a terminal allyl group on the fused benzene ring. It was specifically developed as a key intermediate in the multikilogram-scale synthesis of Vaniprevir (MK-7009), a clinical-stage HCV NS3/4A protease inhibitor from Merck, where the allyl functional handle is essential for the pivotal ring-closing metathesis (RCM) macrocyclization step [1]. The compound's synthesis has been optimized through a published Kumada coupling protocol using allylmagnesium chloride, with comprehensive catalyst screening data providing a uniquely well-characterized manufacturing profile compared to other 4-substituted isoindolines [1][2].

Why 4-Allylisoindoline Cannot Be Replaced by Generic 4-Substituted Isoindolines in Vaniprevir-Type Macrocycles


The terminal allyl group at the 4-position of 4-allylisoindoline is not merely a generic alkyl appendage; it serves as a requisite olefin partner for the convergent ring-closing metathesis step that constructs the 20-membered macrocyclic core of Vaniprevir [1]. Substitution with 4-methyl-, 4-ethyl-, or even 4-vinyl-isoindoline fundamentally alters the metathesis diene topology. The 4-vinyl analog (styryl-homoallyl diene) required higher catalyst loading and failed to deliver satisfactory RCM yields, while the unsubstituted parent isoindoline lacks the olefin handle entirely [1]. Furthermore, generic 4-alkylisoindolines exhibit different physicochemical properties (e.g., LogP shifts of >0.7 units relative to the allyl derivative) that affect downstream coupling, extraction, and purification behaviour in the convergent synthetic sequence .

Quantitative Head-to-Head Differentiation Evidence for 4-Allylisoindoline (CAS 1258945-52-6)


Ligand-Optimized Kumada Coupling Yield: (neopentyl)(t-Bu)₂P·HBF₄ vs. XPhos, dippf, and Other Ligands

A comprehensive high-throughput screen of seven Pd ligands for the Kumada coupling of 4-bromoisoindoline with allylmagnesium chloride revealed that the (neopentyl)(t-Bu)₂P·HBF₄ ligand (entry 3) delivers the optimal balance of assay yield and product selectivity [1]. At 1 mol% Pd(OAc)₂ loading with a 1:1 metal/ligand ratio, this ligand achieved 91% assay yield with a 96:4 ratio of desired 4-allylisoindoline (1) to the undesired styryl isomer (3) [1]. In comparison, XPhos delivered only 82% yield (94:6 ratio), dippf gave 85% (94:6), and (t-Bu)₃PHBF₄ dropped to 74% (96:4) [1]. Upon scale-up optimization (0.5 mol% Pd(OAc)₂, 1.0 mol% ligand), the (neopentyl)(t-Bu)₂P·HBF₄ system further improved to 92% assay yield with a 99:1 product-to-isomer ratio [1]. This ligand was specifically selected because it was both cost-effective and available on manufacturing scale, unlike the metal/ligand combinations from prior literature precedents which were expensive or commercially unavailable at reasonable cost [1].

Kumada coupling Pd-catalyzed cross-coupling allyl Grignard process chemistry ligand screening

Allyl Isomerization Propensity During Pd Catalysis: 4-Allylisoindoline vs. Structurally Analogous Allylbenzenes

During Pd-catalyzed Kumada coupling, 4-allylisoindoline is susceptible to isomerization of the terminal allyl group to the internal styryl (propenyl) isomer (compound 3), a well-characterized side reaction that contaminates all reaction mixtures [1]. Zacuto and co-workers reported that under their optimized protocol, the undesired isomerized product was limited to approximately 1–4 area% (corresponding to ≤10% of the undesired isomerized product under screening conditions) [1][2]. This isomerization behaviour is a recognized liability of allylbenzene-type substrates under Pd catalysis and is not observed with saturated 4-alkylisoindolines (e.g., 4-methylisoindoline) or the parent isoindoline, which lack the allylic unsaturation [2]. However, the isomerization is manageable: a thorough understanding of solvent ratio (toluene/THF), temperature, and ligand selection minimized isomerization to the 99:1 product:isomer ratio at optimized scale [1]. Furthermore, in the downstream RCM step of Vaniprevir synthesis, 2,6-dichloro-1,4-benzoquinone was added to suppress Ru–H-catalyzed allyl isomerization that would otherwise form a 19-membered ring by-product (observed at 9% yield under unoptimized conditions) [3].

olefin isomerization allylbenzene Pd-catalyzed side reaction process robustness styryl impurity

Ring-Closing Metathesis Performance: Allyl–Allyl Diene (4-Allylisoindoline-Derived) vs. Styryl–Homoallyl Diene (4-Vinylisoindoline-Derived)

In the convergent synthesis of Vaniprevir (MK-7009), three RCM diene topologies were evaluated for macrocyclization: styryl–homoallyl (from 4-vinylisoindoline-derived intermediate), allyl–allyl (from 4-allylisoindoline-derived intermediate), and homoallyl–vinyl [1]. The styryl–homoallyl diene 9 required high catalyst loading to obtain a satisfactory yield, and the RCM efficiency could not be improved despite variation of catalysts and reaction conditions; this substrate was therefore abandoned [1]. In contrast, the allyl–allyl diene 10, assembled from 4-allylisoindoline HCl salt 12, enabled a high-performing RCM protocol: using only 0.2 mol% ruthenium catalyst with simultaneous slow addition of substrate and catalyst at 0.13 M concentration, the 20-membered macrocycle was obtained in high yield with minimal competing isomerization when 2,6-dichloroquinone was added [1]. The overall Vaniprevir synthesis via this allyl–allyl RCM route proceeded in 9 linear steps with 55% overall yield, compared to the earlier Heck-based macrolactamization route that required 10 linear steps and only 30% overall yield [1].

ring-closing metathesis macrocyclization Vaniprevir ruthenium catalyst diene topology

Kumada Coupling vs. Alternative Cross-Coupling Methodologies: Commercial Reagent Availability and Process Practicality

The choice of Kumada coupling for installing the allyl group onto the isoindoline scaffold was driven by a direct practical comparison with alternative cross-coupling methodologies [1]. The requisite allyl-metal reagents for the corresponding Suzuki (allylboronic acid/ester) or Negishi (allylzinc halide) reactions were not available at reasonable prices on manufacturing scale, whereas allylmagnesium chloride is commercially available and inexpensive [1]. Additionally, the Kumada coupling was successfully developed without N–H protection of the isoindoline nitrogen, providing optimal step efficiency that a protection/deprotection sequence would have compromised [1]. The one-pot Kumada coupling process converted bromoisoindoline HCl salt 18 to 4-allylisoindoline HCl salt 12 in 90% isolated yield using 2 equivalents of allylmagnesium chloride [2]. In contrast, literature precedent for Pd-catalyzed allyl coupling with allylmagnesium reagents bearing β-hydrogens was limited, and the successful development of this methodology required the novel application of the (neopentyl)(t-Bu)₂P·HBF₄ ligand, which had not previously been reported for Kumada couplings [1].

Kumada vs. Suzuki vs. Negishi allyl-metal reagent availability cost-effective coupling N–H unprotected coupling

Physicochemical Property Differentiation: 4-Allylisoindoline vs. Parent Isoindoline and 4-Methylisoindoline

The introduction of the 4-allyl substituent produces quantifiable changes in physicochemical properties that directly affect downstream processing and purification . Relative to the parent isoindoline (MW 119.16, LogP 1.62, PSA 12.03 Ų), 4-allylisoindoline exhibits a LogP increase of 0.73 units (to 2.35) and a molecular weight increase of 40.07 Da (to 159.23), while the polar surface area remains unchanged at 12.03 Ų . Compared with 4-methylisoindoline (MW 133.19), 4-allylisoindoline provides an additional 26.04 Da of mass and enhanced lipophilicity attributable to the allyl π-system. The higher LogP of 4-allylisoindoline improves organic-phase extractability during the novel pH 10 workup protocol specifically developed to solubilize Mg salts while retaining the basic amine product in the organic layer [1]. This extraction protocol was critical to the scalable isolation of the free amine, as the product is highly water-soluble at low pH [1].

LogP lipophilicity PSA molecular weight extractability chromatographic behaviour

Synthetic Provenance and Scalability: 4-Allylisoindoline vs. 4-Alkylisoindoline Congeners Without Published Scale-Up Data

4-Allylisoindoline is distinguished from other 4-substituted isoindolines by the depth and quality of its published process development data, originating from the Department of Process Research at Merck & Co. [1][2]. The compound has been manufactured on kilogram scale, with the precursor 4-bromoisoindoline HCl salt commercially available on kg scale from ASW MedChem, Inc. [1]. The Vaniprevir synthesis paper confirms that the RCM macrocyclization using the 4-allylisoindoline-derived diene was successfully executed on a 100 g scale [2]. In contrast, 4-methylisoindoline, 4-ethylisoindoline, and 4-propylisoindoline lack comparable published process development data from pharmaceutical process research groups, and their synthetic routes have not been optimized or validated at multi-kilogram scale . The two-step synthesis of bromoisoindoline HCl salt from 3-bromobenzonitrile (84% overall yield) followed by the 90% Kumada coupling step constitutes a fully characterized, high-yielding sequence with demonstrated manufacturing robustness [2].

process validation kilogram-scale synthesis Merck process research manufacturing readiness regulatory starting material

Procurement-Relevant Application Scenarios for 4-Allylisoindoline (CAS 1258945-52-6)


Macrocyclic HCV Protease Inhibitor Development: Convergent RCM-Based Synthesis of Vaniprevir Analogs

4-Allylisoindoline is the validated isoindoline building block for constructing the 20-membered macrocyclic core of Vaniprevir (MK-7009) and structurally related HCV NS3/4A protease inhibitors via ring-closing metathesis. As demonstrated by Kong et al., the allyl–allyl diene topology enabled by this compound achieves efficient macrocyclization at only 0.2 mol% ruthenium catalyst loading with 2,6-dichloroquinone as an isomerization suppressant, delivering the macrocycle in high yield at 100 g scale [1]. Medicinal chemistry teams developing next-generation macrocyclic HCV inhibitors or analogous macrocyclic protease inhibitors should prioritize 4-allylisoindoline over 4-vinylisoindoline, as the styryl–homoallyl alternative was explicitly abandoned due to unsatisfactory RCM performance [1].

Process Chemistry Route Scouting and Kilogram-Scale Intermediate Sourcing

For CMC and process chemistry groups requiring a scalable, cost-effective isoindoline intermediate with fully disclosed manufacturing data, 4-allylisoindoline is the only 4-substituted isoindoline supported by peer-reviewed process development publications from a major pharmaceutical company [1][2]. The published two-step sequence from 3-bromobenzonitrile (84% yield over two steps to bromoisoindoline HCl, then 90% Kumada coupling yield) provides a complete, experimentally validated starting point for in-house scale-up, eliminating the need for de novo route scouting [2]. The documented impurity profile (styryl isomer at 1–4 area%) and the pH 10 workup protocol for Mg salt removal provide actionable process control parameters directly transferable to CMC development [1][2].

Olefin-Functionalized Isoindoline Building Block for Diversity-Oriented Synthesis and Library Production

The terminal allyl group of 4-allylisoindoline serves as a versatile synthetic handle beyond RCM, enabling orthogonal transformations including hydroboration, epoxidation, cross-metathesis, thiol–ene click chemistry, and ozonolysis, all of which are precluded with 4-alkylisoindolines [1]. Procurement of 4-allylisoindoline for diversity-oriented synthesis or parallel library production is supported by the compound's commercial availability through multiple vendors (Debye Scientific, Shanghai Zhiqian Biotech, Leyan, MolCore) in both free base and hydrochloride salt forms . The hydrochloride salt (CAS 1258945-54-8, MW 195.69, LogP 3.15) offers improved handling and storage stability relative to the free base .

Methodology Development and Ligand Screening Studies for Pd-Catalyzed Allyl Couplings

The comprehensive high-throughput catalyst/ligand screen published by Zacuto et al. for the Kumada coupling of 4-bromoisoindoline provides an unparalleled benchmark dataset for academic and industrial groups developing new Pd-catalyzed allyl coupling methodologies [1]. The seven-ligand comparative dataset (XPhos, Cy₂P[(o-tol)indole], (neopentyl)(t-Bu)₂P·HBF₄, dippf, (t-Bu)₂P(Ph)HBF₄, Cy₂P(Mes), (t-Bu)₃PHBF₄) with quantified yields and isomer ratios serves as a reference standard for evaluating new catalytic systems [1]. The documented sensitivity of reaction conversion to Pd/ligand ratio at manufacturing scale (Table 2 in the reference) additionally provides a case study in translating high-throughput screening hits to scalable processes [1].

Quote Request

Request a Quote for 4-Allylisoindoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.